Methyl 3,4,5-trichloropyridine-2-carboxylate
Description
Methyl 3,4,5-trichloropyridine-2-carboxylate is a halogenated pyridine derivative characterized by a pyridine ring substituted with three chlorine atoms at positions 3, 4, and 5, and a methyl ester group at position 2. This structural configuration imparts significant chemical stability and reactivity, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 3,4,5-trichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)6-5(10)4(9)3(8)2-11-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNBECMDFZBTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 3,4,5-trichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3,4,5-trichloropyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include interactions with cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
- 4-Amino-2,3,5-trichloropyridine (CAS 28443-69-8): Shares the trichloropyridine backbone but replaces the carboxylate ester with an amino group. This substitution increases basicity and alters reactivity, favoring nucleophilic aromatic substitution over ester hydrolysis .
- Metsulfuron Methyl Ester : A sulfonylurea herbicide with a methyl ester group. Unlike Methyl 3,4,5-trichloropyridine-2-carboxylate, its pyrimidine-triazine core and sulfonylurea linkage confer selective herbicidal activity, highlighting how ester positioning and heterocyclic systems dictate biological function .
- Methyl Salicylate: A simple aromatic ester with a hydroxyl group.
Physicochemical Properties
Biological Activity
Methyl 3,4,5-trichloropyridine-2-carboxylate (MTCPC) is a compound of significant interest due to its biological activity, particularly in agricultural and pharmaceutical applications. This article explores the biological effects, mechanisms of action, and relevant case studies associated with MTCPC, drawing on diverse research findings.
MTCPC is a chlorinated pyridine derivative characterized by the presence of three chlorine atoms at positions 3, 4, and 5 of the pyridine ring, along with a carboxylate group. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly as a herbicide and potential therapeutic agent.
Herbicidal Properties
MTCPC has been identified as an effective herbicide. Research indicates that compounds similar to MTCPC disrupt plant growth by interfering with hormonal pathways that regulate leaf senescence and cell division. Symptoms of plant injury from pyridine carboxylic acid herbicides include poor seed germination, twisted growth, and reduced yields .
Table 1: Effects of MTCPC on Plant Growth
| Parameter | Effect |
|---|---|
| Seed Germination | Poor germination |
| Leaf Morphology | Twisted and elongated leaves |
| Yield | Reduced yield |
| Overall Plant Health | Plant death |
Antitumor Activity
Recent studies have explored the potential antitumor effects of MTCPC derivatives. For instance, a related compound demonstrated significant inhibition of cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The compound's mechanism involved cell cycle arrest at the G0/G1 phase, leading to decreased cellular proliferation .
Table 2: Antitumor Activity of MTCPC Derivatives
| Compound | Cell Line | GI50 (μM) | Effect |
|---|---|---|---|
| Compound 2e | MDA-MB-231 | 13 | Decreased viable cell number |
| Compound 2f | MDA-MB-468 | Not specified | Significant growth inhibition |
| Doxorubicin | MDA-MB-231 | Control | Standard positive control |
Study on Herbicidal Effects
A study conducted on the herbicidal effects of MTCPC revealed that concentrations as low as 10 µg/kg could adversely affect sensitive plant species such as tomatoes and lettuce. These findings underscore the compound's potency and highlight the importance of dosage in agricultural applications .
Antitumor Research
In vitro studies using the sulforhodamine B (SRB) assay assessed the cytotoxicity of MTCPC derivatives against cancer cell lines. The results indicated that certain derivatives exhibited low GI50 values, suggesting strong antitumor potential without significant toxicity to non-cancerous cells .
The biological activity of MTCPC is attributed to its ability to interact with specific biological pathways:
- Hormonal Disruption in Plants : MTCPC affects auxin transport and metabolism, leading to abnormal growth patterns.
- Cell Cycle Regulation in Cancer Cells : The compound induces cell cycle arrest in cancer cells, thereby inhibiting proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
